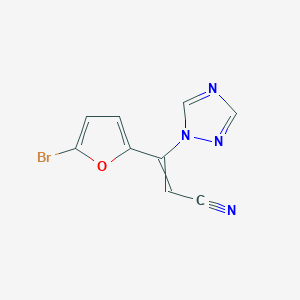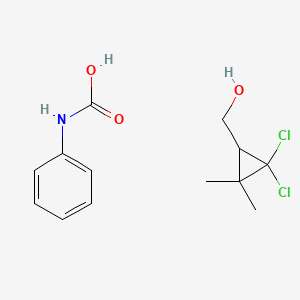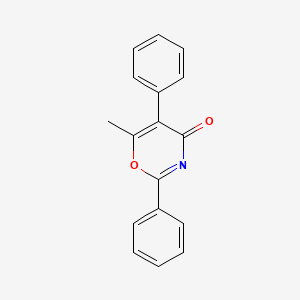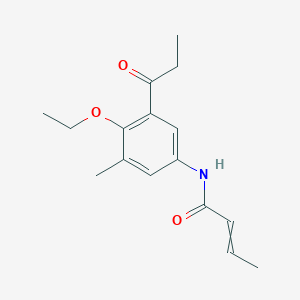
N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a propanoyl group attached to a phenyl ring, along with a but-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the intermediate 4-ethoxy-3-methyl-5-propanoylphenyl compound through a series of reactions such as Friedel-Crafts acylation and subsequent functional group modifications. The final step involves the coupling of this intermediate with but-2-enamide under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups or replace existing ones.
Wissenschaftliche Forschungsanwendungen
N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in various therapeutic contexts.
Industry: The compound could be utilized in the development of new materials, coatings, or other industrial applications.
Wirkmechanismus
The mechanism of action of N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide include other phenyl derivatives with varying substituents, such as:
- N-(4-Methoxy-3-methyl-5-propanoylphenyl)but-2-enamide
- N-(4-Ethoxy-3-methyl-5-acetylphenyl)but-2-enamide
- N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-ynamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where these unique properties are advantageous.
Eigenschaften
CAS-Nummer |
90257-62-8 |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
N-(4-ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide |
InChI |
InChI=1S/C16H21NO3/c1-5-8-15(19)17-12-9-11(4)16(20-7-3)13(10-12)14(18)6-2/h5,8-10H,6-7H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
ZAOPRCWUAYUQNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=CC(=C1)NC(=O)C=CC)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


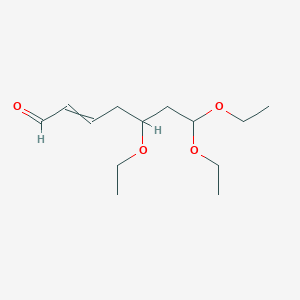
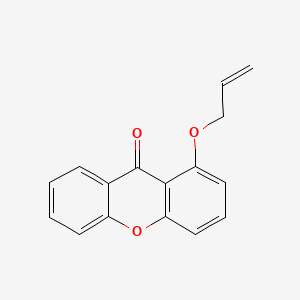
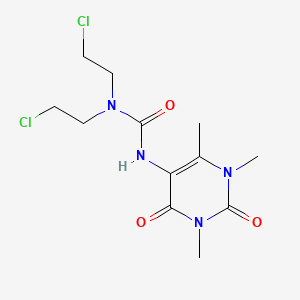
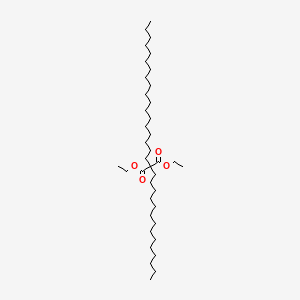
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
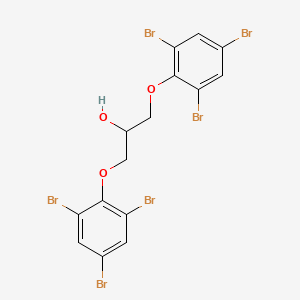
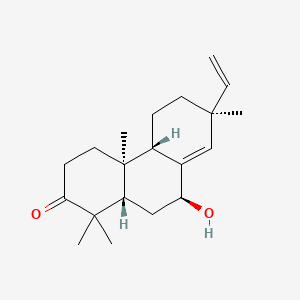

![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
